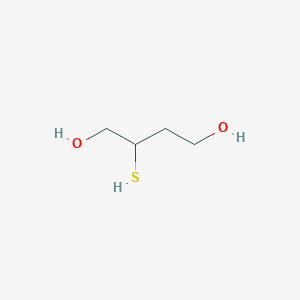

2-Sulfanylbutane-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64131-52-8 |

|---|---|

Molecular Formula |

C4H10O2S |

Molecular Weight |

122.19 g/mol |

IUPAC Name |

2-sulfanylbutane-1,4-diol |

InChI |

InChI=1S/C4H10O2S/c5-2-1-4(7)3-6/h4-7H,1-3H2 |

InChI Key |

GJRLHZCKWCARHD-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C(CO)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Sulfanylbutane 1,4 Diol

Established Synthetic Pathways of 2-Sulfanylbutane-1,4-diol

The synthesis of this compound would involve the introduction of a thiol (-SH) group onto a butane-1,4-diol backbone. Several general methods for the formation of carbon-sulfur bonds are applicable.

Traditional Synthetic Routes (e.g., Sulfidation Reactions)

Traditional methods for synthesizing thiols often rely on the reaction of an alkyl halide with a sulfur nucleophile. chemistrysteps.com A plausible route to this compound could start from a halogenated derivative of butane-1,4-diol.

A common approach involves the use of sodium hydrosulfide (NaSH) as the sulfur source in a nucleophilic substitution reaction. chemistrysteps.com To synthesize this compound, a potential precursor would be 2-halobutane-1,4-diol (e.g., 2-bromobutane-1,4-diol). The reaction would proceed via an SN2 mechanism, where the hydrosulfide ion displaces the halide.

| Reactant | Reagent | Product | Reaction Type |

| 2-Bromobutane-1,4-diol | Sodium Hydrosulfide (NaSH) | This compound | Nucleophilic Substitution (SN2) |

An alternative traditional method involves the use of thiourea. chemistrysteps.com In this two-step process, the alkyl halide first reacts with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol. This method is often preferred as it can minimize the formation of sulfide byproducts. libretexts.org

| Step | Reactant | Reagent | Intermediate/Product |

| 1 | 2-Bromobutane-1,4-diol | Thiourea ((NH2)2C=S) | 2-(1,4-dihydroxybutan-2-yl)isothiouronium bromide |

| 2 | 2-(1,4-dihydroxybutan-2-yl)isothiouronium bromide | Sodium Hydroxide (NaOH) | This compound |

Modern Industrial Synthesis Approaches (e.g., via Epoxides)

Modern synthetic strategies often utilize epoxides as versatile intermediates due to their high reactivity driven by ring strain. chemistrysteps.com The ring-opening of an epoxide with a sulfur nucleophile is a common and efficient method for the synthesis of β-hydroxy thiols. organic-chemistry.org

A plausible modern synthetic route to this compound could start from an epoxide derived from a butene-1,4-diol precursor. For instance, 2,3-epoxybutane-1,4-diol could be a suitable starting material. The reaction with a nucleophilic sulfur source, such as hydrogen sulfide (H2S) or its conjugate base, would lead to the opening of the epoxide ring. khanacademy.orgjove.com

Under basic or neutral conditions, the nucleophilic attack would occur at the less sterically hindered carbon of the epoxide, following an SN2 mechanism. chemistrysteps.comyoutube.com

| Epoxide Precursor | Sulfur Nucleophile | Product |

| 2,3-Epoxybutane-1,4-diol | Hydrogen Sulfide (H2S) | 2-Sulfanylbutane-1,3,4-triol |

It is important to note that the reaction of 2,3-epoxybutane-1,4-diol with a sulfur nucleophile would yield a triol, not the target diol. To obtain this compound via an epoxide route, a more suitable starting material would be 3,4-epoxybutan-1-ol. Ring-opening at the C4 position with a sulfur nucleophile would introduce the thiol group, and subsequent reduction of a protected C1 carboxyl group or another suitable functional group would be necessary to form the primary alcohol.

Stereoselective Synthesis and Diastereomeric Control

The synthesis of this compound, where the thiol group is at a stereocenter, presents the challenge of controlling the stereochemistry. Stereoselective synthesis of chiral thiols is an active area of research. nih.govacs.org

One approach to achieve stereoselectivity is through the use of chiral starting materials. For example, if a stereochemically pure 2-halobutane-1,4-diol is used in the sulfidation reaction, and the reaction proceeds via a clean SN2 mechanism, the stereochemistry at the carbon center will be inverted.

For epoxide ring-opening reactions, the stereochemistry of the product is also well-defined. The SN2 attack of the nucleophile occurs from the backside, leading to an inversion of configuration at the attacked carbon. Therefore, starting with a chiral epoxide would lead to a stereochemically defined product.

Catalytic asymmetric synthesis provides another avenue for stereocontrol. Chiral catalysts can be employed to enantioselectively open a meso-epoxide with a sulfur nucleophile, leading to an enantiomerically enriched β-hydroxy thiol. nih.gov While specific examples for the synthesis of this compound are not documented, these general principles of stereoselective synthesis would be applicable.

Chemical Reactivity and Reaction Mechanisms of this compound

Mechanisms of Disulfide Bond Reduction

Thiols are well-known reducing agents, capable of cleaving disulfide bonds in a process called thiol-disulfide exchange. wikipedia.org This reaction is crucial in many biological systems and has applications in protein chemistry. nih.gov this compound, with its thiol group, would be expected to participate in such reactions.

The mechanism involves the nucleophilic attack of the thiolate form of this compound on one of the sulfur atoms of the disulfide bond. This results in the formation of a new, mixed disulfide and the release of a thiolate. wikipedia.org

R-S-S-R' + HO-(CH2)2-CH(S-)-CH2OH ⇌ R-S- + R'-S-S-CH(CH2OH)-(CH2)2OH

For the reduction to go to completion, a second molecule of the thiol is required to reduce the mixed disulfide. In the case of dithiols like dithiothreitol (B142953) (DTT), the formation of a stable intramolecular disulfide ring drives the reaction to completion. biosynth.com While this compound is a monothiol, it could potentially dimerize through disulfide bond formation after reducing a substrate.

Nucleophilic Reactivity of Thiol Groups

The sulfur atom in the thiol group of this compound is a potent nucleophile. libretexts.org Thiols are generally more nucleophilic than their alcohol counterparts. reddit.comlibretexts.org This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom.

The thiol group can participate in a variety of nucleophilic reactions, including:

SN2 Reactions: The thiolate anion of this compound can react with alkyl halides to form thioethers.

Michael Additions: The thiol can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Addition to Carbonyls: Thiols can add to aldehydes and ketones to form hemithioacetals and thioacetals.

The presence of the hydroxyl groups in the molecule could potentially influence the reactivity of the thiol group through intramolecular hydrogen bonding, which might affect its acidity and nucleophilicity.

Oxidative Pathways and Stability Considerations

The presence of a thiol (-SH) group makes this compound susceptible to oxidation. The principal oxidative pathway involves the sulfur atom, which can exist in various oxidation states. Under mild oxidative conditions, the thiol group can be converted to a disulfide. The stability of this compound is therefore highly dependent on the redox environment. In the presence of oxidizing agents, the thiol group is the most reactive site, and its oxidation can lead to the formation of dimers or polymers linked by disulfide bridges.

The stability of the diol functional groups is generally higher than that of the thiol group under oxidative conditions. However, strong oxidizing agents can lead to the oxidation of the primary and secondary alcohols to aldehydes, ketones, or carboxylic acids, potentially leading to degradation of the molecule. The interplay between the thiol and hydroxyl groups can also influence the compound's stability and oxidative pathways, though specific studies on this compound are not extensively documented in publicly available literature.

For context, related dithiol compounds like dithiothreitol (DTT), chemically known as (2S,3S)-1,4-bis(sulfanyl)butane-2,3-diol, are well-known for their role as reducing agents, where they readily undergo oxidation to form a stable six-membered ring containing a disulfide bond. While this compound is a monothiol, the principles of thiol oxidation are applicable.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Comments |

| Mild (e.g., air, I₂) | Disulfide-linked dimer | Common pathway for thiols. |

| Moderate (e.g., H₂O₂) | Sulfenic acid, Sulfinic acid | Intermediate oxidation states. |

| Strong (e.g., KMnO₄) | Sulfonic acid, Alcohol oxidation products | Can lead to complete degradation. |

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound—one thiol and two hydroxyls—offer multiple handles for derivatization to synthesize a variety of analogues with tailored properties.

The formation of an internal disulfide bond is not possible with a single molecule of this compound as it contains only one thiol group. However, derivatization strategies can be employed to introduce a second thiol group, thereby enabling the formation of an intramolecular disulfide bridge.

One hypothetical strategy would involve the selective protection of one hydroxyl group, followed by the conversion of the remaining hydroxyl group to a thiol. This could be achieved through a two-step process: activation of the hydroxyl group (e.g., as a tosylate) followed by nucleophilic substitution with a thiol-containing nucleophile (e.g., sodium hydrosulfide). Subsequent deprotection and oxidation would then lead to the formation of a cyclic disulfide.

Table 2: Hypothetical Pathway for Internal Disulfide Bond Formation

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Selective Protection | Protecting group (e.g., TBDMSCl) | Mono-protected diol |

| 2 | Hydroxyl Activation | Tosyl chloride (TsCl) | Tosylated intermediate |

| 3 | Thiolation | Sodium hydrosulfide (NaSH) | Dithiol analogue |

| 4 | Deprotection | Deprotecting agent (e.g., TBAF) | Free dithiol |

| 5 | Oxidation/Cyclization | Mild oxidizing agent (e.g., air, I₂) | Cyclic disulfide |

The hydroxyl and thiol groups of this compound can undergo a range of modifications to generate a library of analogues.

Esterification and Etherification of Hydroxyl Groups: The primary and secondary hydroxyl groups can be readily converted to esters by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). They can also be converted to ethers via Williamson ether synthesis. These modifications can alter the polarity, solubility, and biological activity of the parent compound.

Alkylation and Acylation of the Thiol Group: The thiol group is a strong nucleophile and can be easily alkylated with alkyl halides or acylated with acyl chlorides to form thioethers and thioesters, respectively. These modifications can protect the thiol from oxidation and introduce new functionalities.

Click Chemistry Modifications: The functional groups can also be modified to introduce moieties suitable for "click" chemistry. For instance, one of the hydroxyl groups could be converted to an azide, allowing for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions to attach a wide variety of molecular fragments.

Table 3: Examples of Functional Group Modifications

| Functional Group | Reaction Type | Reagent Example | Product Type |

| Hydroxyl | Esterification | Acetic anhydride | Acetate ester |

| Hydroxyl | Etherification | Methyl iodide, base | Methyl ether |

| Thiol | Alkylation | Benzyl bromide | Thioether |

| Thiol | Michael Addition | Acrylonitrile | Thioether derivative |

Advanced Spectroscopic and Analytical Characterization of 2 Sulfanylbutane 1,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC) for Structural Elucidation

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental insights into the molecular structure. In the case of 2-sulfanylbutane-1,4-diol, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the carbon backbone, the hydroxyl groups, and the sulfanyl (B85325) group. The chemical shifts of protons adjacent to electronegative atoms like oxygen and sulfur are particularly informative. For instance, protons on carbons bearing hydroxyl groups typically resonate between 3.4 and 4.5 ppm. libretexts.org The proton of the sulfanyl (thiol) group is also a key indicator.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of a thiol group influences the chemical shift of the adjacent carbon. For example, in related thiol-containing compounds, the carbon atom bonded to the sulfur atom shows characteristic chemical shifts. nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating proton and carbon signals, thus confirming the connectivity within the molecule. An HSQC spectrum of this compound would show cross-peaks between directly bonded ¹H and ¹³C nuclei, solidifying the assignment of the carbon skeleton.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C1 | ~3.6-3.8 | Multiplet |

| H on C2 | ~2.8-3.0 | Multiplet |

| H on C3 | ~1.7-1.9 | Multiplet |

| H on C4 | ~3.5-3.7 | Multiplet |

| OH protons | Variable (broad singlet) | Singlet |

| SH proton | Variable (singlet) | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~62-65 |

| C2 | ~40-45 |

| C3 | ~30-35 |

| C4 | ~60-63 |

Applications in Monitoring Chemical Transformations

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. For derivatives of this compound, such as in the synthesis of thiol-based hardeners, NMR can be used to track the consumption of reactants and the formation of products. rsc.org For example, in the esterification of a diol, the disappearance of the alcohol proton signal and the appearance of new signals corresponding to the ester product can be quantitatively monitored. This provides valuable kinetic and mechanistic information about the transformation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Determination of Molecular Mass and Fragmentation Patterns

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of alcohols and thiols in a mass spectrometer often proceeds through characteristic pathways. For alcohols, common fragmentation includes the loss of a water molecule (dehydration) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.org Thiols can undergo similar fragmentation, with cleavage of the C-S bond and C-C bonds adjacent to the sulfur atom.

For a molecule like this compound, key fragmentation pathways would likely involve the loss of H₂O, H₂S, and various alkyl fragments. The presence of two hydroxyl groups and one sulfanyl group would lead to a complex fragmentation pattern, providing a unique fingerprint for the molecule. While specific experimental data for this compound is scarce, analysis of related diols and thiols provides insight into the expected fragmentation. For instance, the mass spectrum of 1,4-butanediol (B3395766) shows characteristic fragments resulting from dehydration and cleavage of the carbon chain. nmrdb.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, S-H, and C-O functional groups. The O-H stretching vibration of the alcohol groups typically appears as a broad band in the region of 3200-3600 cm⁻¹. The S-H stretching vibration of the thiol group is expected to be a weaker and sharper band in the range of 2550-2600 cm⁻¹. The C-O stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

In the synthesis of derivatives, such as the formation of esters from this compound, IR spectroscopy can be used to monitor the reaction by observing the disappearance of the O-H band and the appearance of a strong C=O stretching band around 1735-1750 cm⁻¹. nih.gov

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| S-H (Thiol) | Stretching | 2550-2600 | Weak, Sharp |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto or very near nanostructured metal surfaces, such as gold or silver. wikipedia.orgclinmedjournals.org The enhancement factor can be exceptionally large, reaching levels of 10¹⁰ to 10¹¹, which makes it possible to detect even single molecules. wikipedia.org This enhancement arises from two primary mechanisms: an electromagnetic effect, where localized surface plasmon resonance of the metallic nanostructures enhances the local electric field, and a chemical effect, involving charge-transfer between the molecule and the surface. clinmedjournals.orgmdpi.com

For a compound like this compound, the thiol (-SH) group provides a strong affinity for noble metal surfaces, making it an ideal candidate for SERS analysis. nih.govnih.gov The sulfur atom readily forms a covalent bond with gold or silver nanoparticles, ensuring the molecule is positioned within the "hot spots" of intense electromagnetic fields necessary for significant signal enhancement. nih.govresearchgate.net

In a typical SERS experiment involving this compound, the compound would be introduced to a colloidal solution of gold or silver nanoparticles or applied to a solid SERS-active substrate. mdpi.com The resulting SERS spectrum would provide a vibrational fingerprint of the molecule, with specific bands corresponding to its functional groups. A crucial observation in the SERS spectra of thiols is often the disappearance or significant attenuation of the S-H stretching band (typically around 2500-2600 cm⁻¹), which confirms the deprotonation of the thiol group and the formation of a covalent metal-sulfur (e.g., Ag-S or Au-S) bond. researchgate.net

Key vibrational modes expected to be prominent in the SERS spectrum of this compound adsorbed on a metal surface would include the C-S stretching vibration, C-C backbone stretches, and various bending modes. nih.govnih.gov The precise frequencies of these bands can provide insights into the molecule's orientation and interaction with the substrate. For instance, comparing the SERS spectrum to the normal Raman spectrum can reveal which molecular vibrations are most enhanced, suggesting the proximity of those parts of the molecule to the nanostructured surface. wikipedia.org

Table 1: Representative SERS Peak Assignments for Thiol-Containing Compounds on a Silver Substrate

| Raman Shift (cm⁻¹) | Vibrational Assignment | Significance in Thiol Analysis |

| ~600-750 | C-S Stretching | A strong marker for the presence of the thiol group; its position can indicate conformational changes upon binding. nih.govnih.gov |

| ~1000-1150 | C-C Stretching | Provides information about the carbon backbone structure of the molecule. nih.gov |

| ~1300-1450 | C-H Bending / CH₂ Deformation | Characteristic bands of the alkane chain, their intensity and position can reflect the packing and orientation on the surface. |

| Not Observed (~2570) | S-H Stretching | The absence of this peak is strong evidence of covalent bond formation between the sulfur atom and the metal surface. researchgate.net |

Photoelectron Spectroscopy

Photoelectron Spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mpg.deaps.org The method involves irradiating a sample with a beam of X-rays and simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of a specific element and its chemical environment. aps.org

For this compound, XPS is exceptionally useful for analyzing its interaction with surfaces, especially in the context of self-assembled monolayers (SAMs) on metal substrates like gold. nih.govacs.org A survey scan would identify the presence of Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p), confirming the presence of the molecule on a surface. High-resolution scans of these specific core levels provide detailed chemical state information.

Analysis of Core-Level Spectra (e.g., S 2p) for Chemical State Determination

The analysis of the S 2p core-level spectrum is particularly powerful for understanding the bonding of this compound to a substrate. The binding energy of the S 2p electrons is highly sensitive to the oxidation state and local chemical environment of the sulfur atom. nih.govacs.org

When a thiol like this compound chemisorbs onto a gold surface, it typically forms a thiolate bond (Au-S-R). This covalent interaction results in a characteristic S 2p₃/₂ peak at a binding energy of approximately 162.0 eV. nih.govacs.orgaip.orgresearchgate.net The S 2p signal is a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling, with a fixed separation and intensity ratio.

Research on similar dithiols has shown that other sulfur species can be identified. nih.govacs.org For example, a peak appearing at a higher binding energy, around 163.6 eV, is often attributed to unbound or physisorbed sulfur, such as disulfides that have not covalently bonded to the surface or are present in a second layer. nih.govacs.org A third component at a lower binding energy, around 161.2-161.3 eV, has been assigned to sulfur atoms located at different, more highly coordinated sites on the gold surface, such as hollow sites. acs.orgaip.org

By deconvoluting the high-resolution S 2p spectrum, the relative concentrations of these different sulfur species can be quantified. This allows researchers to assess the quality of a self-assembled monolayer, determine the nature of the sulfur-substrate bond, and investigate the presence of different binding configurations or unbound molecules. nih.govaip.org

Table 2: Typical S 2p Binding Energies and Their Chemical State Assignments for Thiols on Gold Surfaces

| S 2p₃/₂ Binding Energy (eV) | Assigned Sulfur Species | Interpretation in the Context of this compound |

| ~161.3 | Sulfur bound to Au hollow-sites | Indicates a specific, high-coordination binding site on the gold substrate. acs.org |

| ~162.0 | Covalent Au–S bond (Thiolate) | The primary indicator of successful chemisorption and SAM formation. nih.govacs.orgresearchgate.net |

| ~163.6 | Physisorbed/unbound thiol or disulfide (S-S) | Suggests the presence of non-covalently bound molecules, multilayers, or disulfide contaminants. nih.govacs.org |

| >164.0 | Oxidized Sulfur Species (e.g., sulfonates) | Indicates oxidation of the thiol group, which can occur upon exposure to air or other oxidants. |

Advanced Structural Analysis Techniques

Beyond spectroscopic methods that probe bonding and composition, advanced techniques are required to characterize the larger-scale structure and morphology of materials involving this compound.

Small-Angle X-ray Scattering (SAXS) in Solution Studies

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information about macromolecules and nanoscale materials in solution, typically in the size range of 1 to 100 nm. nih.govbdjn.org The technique measures the elastic scattering of X-rays by a sample at very small angles, which contains information about the size, shape, and internal structure of the scattering objects. bdjn.orgrsc.org

For this compound, SAXS would be particularly valuable for studying its behavior in solution, especially in the context of its derivatives or its interactions with other components to form larger assemblies. For example, SAXS could be used to:

Characterize Nanoparticle Functionalization: When used to functionalize nanoparticles, SAXS can determine the thickness and density of the resulting molecular layer on the nanoparticle surface.

Study Self-Assembly: It can monitor the formation and structure of micelles or other aggregates if derivatives of this compound with amphiphilic properties are synthesized.

Analyze Protein Interactions: In biochemical applications, SAXS can detect conformational changes in proteins that are modified by or interact with this compound or its derivatives, providing low-resolution shape information of the resulting complex. nih.govsesame.org.jo

Table 3: Potential Applications of SAXS in Studying Systems with this compound

| SAXS Application | System Under Study | Information Obtained |

| Analysis of Self-Assembled Monolayers (SAMs) | Gold nanoparticles functionalized with this compound in solution. uh.edu | Radius of gyration (Rg) of the core-shell particle, thickness of the organic layer. |

| Characterization of Macromolecular Complexes | A protein that has been cross-linked or modified by a derivative of the compound. | Changes in the protein's overall shape, size, and oligomerization state. nih.govnih.gov |

| Study of Polymeric Materials | Polymers incorporating this compound as a monomer or functional group. | Domain spacing, morphology, and phase behavior of the polymer in solution or melt. |

Electron Microscopy (e.g., SEM) in Material Interaction Contexts

Scanning Electron Microscopy (SEM) is an imaging technique that uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. consistence.nlmdpi.com The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition. mdpi.com SEM is capable of producing high-resolution images of a surface, making it an excellent tool for visualizing materials at the micro- and nanoscale. researchgate.netresearchgate.net

In the context of this compound, SEM would be used to investigate the morphological changes of a material's surface upon functionalization with the thiol. For example, if a substrate like porous silica (B1680970), cellulose (B213188) fibers, or a metal-organic framework (MOF) is treated with this compound, SEM can provide direct visual evidence of the interaction. nju.edu.cnacs.orgresearchgate.net

SEM analysis could reveal:

Changes in Surface Texture: The smooth surface of a gold film might appear rougher or show distinct features after the formation of a self-assembled monolayer. researchgate.net

Particle Aggregation: When used to functionalize nanoparticles, SEM can show whether the process induces aggregation or if the particles remain well-dispersed. acs.org

Coating Integrity: For functionalized materials like fibers or membranes, SEM can be used to assess the uniformity and completeness of the thiol coating. researchgate.netmdpi.com

Often, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique that uses the X-rays generated by the electron beam to identify the elemental composition of the sample. nju.edu.cn This combination allows for morphological imaging and elemental mapping, which could, for instance, map the distribution of sulfur on the surface to confirm that the functionalization is localized in specific areas.

Table 4: Information Obtainable from SEM in Material Interaction Studies of this compound

| Substrate Material | Observation with SEM | Interpretation |

| Flat Gold or Silver Surface | Visualization of surface morphology, grain structure, and any changes in roughness after monolayer formation. researchgate.net | Assessment of the quality and uniformity of the self-assembled monolayer. |

| Porous Materials (e.g., Silica, MOFs) | Imaging of the porous structure before and after functionalization to see if pores are blocked or coated. nju.edu.cnacs.org | Evaluation of how the functionalization process affects the material's architecture. |

| Nanoparticles | Direct imaging of individual or aggregated nanoparticles to assess size, shape, and state of dispersion. acs.org | Understanding the effect of the thiol coating on the physical properties of the nanoparticle colloid. |

| Fibrous Materials (e.g., Cellulose) | High-magnification imaging of individual fibers to observe changes in surface texture. researchgate.net | Confirmation of a successful surface modification of the fibers. |

Computational and Theoretical Investigations of 2 Sulfanylbutane 1,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods provide insights into the geometric and electronic structure, which in turn dictate the molecule's reactivity and physical properties.

To investigate the structural properties of 2-sulfanylbutane-1,4-diol, geometry optimization would be performed using computational methods such as Density Functional Theory (DFT). DFT is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It provides a good balance between accuracy and computational cost.

The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions until these forces are minimized. A common approach would be to use a functional, such as B3LYP, combined with a suitable basis set, like 6-31G*, to perform the calculations.

The optimized geometry would provide key structural parameters. Below is a hypothetical table of selected optimized bond lengths and angles for this compound, based on typical values for similar functional groups.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value | |

|---|---|---|---|---|---|

| Bond Length (Å) | C1 | O1 | 1.43 | ||

| Bond Length (Å) | C2 | S | 1.82 | ||

| Bond Length (Å) | S | H | 1.34 | ||

| Bond Length (Å) | C4 | O2 | 1.43 | ||

| Bond Angle (°) | C1 | C2 | C3 | 112.5 | |

| Bond Angle (°) | C1 | C2 | S | 110.0 | |

| Dihedral Angle (°) | O1 | C1 | C2 | C3 | -65.0 |

| Dihedral Angle (°) | S | C2 | C3 | C4 | 175.0 |

Once the geometry is optimized, the electronic structure of this compound can be analyzed to predict its reactivity. Key properties derived from these calculations include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

The electrostatic potential map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen and sulfur atoms are expected to be regions of high electron density, making them potential sites for hydrogen bonding and interaction with electrophiles.

A hypothetical table of electronic properties for this compound is presented below.

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 2.8 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and intermolecular interactions of a system.

For a flexible molecule like this compound, MD simulations can be employed to explore its conformational landscape. The molecule can adopt various shapes due to the rotation around its single bonds. An MD simulation would involve placing the molecule in a simulated environment (e.g., in a box of water molecules to mimic an aqueous solution) and calculating the trajectories of all atoms based on a given force field.

The analysis of these trajectories would reveal the most stable conformations and the energy barriers between them. Intramolecular hydrogen bonding, for instance between the hydroxyl groups and the sulfanyl (B85325) group, would likely play a significant role in determining the preferred conformations.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating multiple molecules of this compound, one can study how they interact with each other and with solvent molecules. The formation of intermolecular hydrogen bonds would be a key aspect to investigate, as it would influence the bulk properties of the substance. A radial distribution function analysis could be performed to quantify the probability of finding neighboring molecules at a certain distance, providing insights into the liquid structure.

The following table presents hypothetical data on the most stable conformers of this compound and their relative energies, which could be obtained from conformational analysis studies.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C4) (°) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -68 | Gauche conformation with intramolecular H-bond between OH and SH. |

| 2 | 1.25 | 178 | Anti conformation. |

| 3 | 0.85 | 65 | Gauche conformation. |

Biochemical Mechanisms and Interactions of 2 Sulfanylbutane 1,4 Diol

Biochemical Redox Cycling and Thiol-Disulfide Exchange

There is no available scientific literature detailing the biochemical redox cycling or thiol-disulfide exchange mechanisms specifically involving 2-Sulfanylbutane-1,4-diol.

Mechanisms of Protein Disulfide Bond Reduction and Unfolding

No studies have been found that investigate or describe the mechanism by which this compound may reduce protein disulfide bonds or induce protein unfolding. The efficiency of dithiol compounds like DTT stems from their ability to form a stable intramolecular disulfide bond after reducing a target, a mechanism not available to monothiols in the same way. nih.gov

Influence of Environmental Factors on Redox Activity (e.g., pH, Metal Ion Chelation)

Information regarding how environmental factors such as pH or the chelation of metal ions influence the potential redox activity of this compound is not present in the current scientific literature. For thiol-based reducing agents, activity is highly pH-dependent, as the reactive species is the deprotonated thiolate anion (-S⁻). Current time information in Bangalore, IN.nih.gov However, specific pKa values and pH profiles for this compound are not documented.

Enzymatic Systems and Substrate Interactions

No specific data exists detailing the interaction of this compound with enzymatic systems.

Role as a Reducing Agent in Enzyme Assays

While monothiols can be used in enzyme assays, there are no documented instances or studies evaluating the specific use or efficacy of this compound for this purpose. Dithiothreitol (B142953) is commonly used to maintain enzymes in a reduced state and is often included in lysis buffers and enzyme assay buffers. nih.govinterchim.fr

Specific Enzyme-Catalyzed Reactions (e.g., Selenocysteine Lyase)

There is no evidence in the literature of this compound acting as a substrate or reducing agent in specific enzyme-catalyzed reactions. For instance, the enzyme Selenocysteine Lyase is known to utilize reducing agents like Dithiothreitol or 2-mercaptoethanol (B42355) in its reaction mechanism, but this compound is not mentioned as a possible substitute. smolecule.com

Interactions with Biological Macromolecules

Effects on Thiol-Containing Biomolecules (e.g., Coenzyme A, Glutathione)

This compound plays a crucial role in protecting thiol-containing biomolecules like coenzyme A and glutathione (B108866) from oxidation. agscientific.com Thiol groups (-SH) in molecules such as the amino acid cysteine are susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-). This can alter the structure and function of proteins and other biomolecules. This compound prevents this by reducing disulfide bonds back to their original thiol form. wikipedia.orgenerg-en.ro

The reducing power of this compound stems from its ability to form a stable six-membered ring with an internal disulfide bond upon oxidation. wikipedia.orgenerg-en.ro This reaction is highly favorable, making it an effective reducing agent for a wide range of biomolecules.

In the context of proteins, this compound is frequently used to break disulfide bonds that maintain the tertiary and quaternary structures of proteins. energ-en.ro This process, known as protein denaturation, is often a necessary step in protein analysis techniques like SDS-PAGE. However, it's important to note that this compound may not be able to reduce disulfide bonds that are buried within the protein's structure and inaccessible to the solvent. energ-en.ro

Scavenging Mechanisms of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells. One of the most potent ROS is the hydroxyl radical (•OH), which can be generated in the body and can damage tissues at sites of inflammation. nih.gov this compound has been shown to be an effective scavenger of hydroxyl radicals. agscientific.com

The mechanism by which this compound scavenges hydroxyl radicals involves the donation of a hydrogen atom from one of its thiol groups to the radical, thereby neutralizing it. This process is crucial in protecting cellular components like DNA and proteins from oxidative damage. agscientific.com

Studies have shown that sulfated derivatives of certain polysaccharides exhibit significant hydroxyl radical scavenging activity, suggesting that the presence of sulfur-containing groups is important for this function. zju.edu.cn While the exact mechanisms can be complex and dependent on the specific molecule, the ability of thiol groups to donate hydrogen atoms is a key factor.

Modulation of Protein-Material Interactions (e.g., Lysozyme-Silica Composites)

This compound can influence the interactions between proteins and materials, as demonstrated in studies involving lysozyme-silica composites. nih.govunifi.it Lysozyme (B549824) is a protein that can promote the formation of silica (B1680970) networks. nih.gov In these composites, the protein can become entrapped within the silica structure. nih.govunifi.it

Treatment of these composites with this compound, in conjunction with a denaturing agent, can lead to the quantitative release of the entrapped lysozyme. nih.govunifi.it This is achieved by reducing the disulfide bonds within the lysozyme, causing it to unfold (denature) and allowing it to escape from the silica matrix. nih.govunifi.itacs.org This process highlights the ability of this compound to modulate protein-material interactions by altering the protein's structure.

| Component | Role in Interaction | Effect of this compound |

| Lysozyme | Becomes entrapped within the silica matrix. nih.govunifi.it | Reduces disulfide bonds, causing denaturation and release from the silica. nih.govunifi.it |

| Silica | Forms a network that entraps the lysozyme. nih.gov | The silica structure remains, but with increased porosity after lysozyme release. nih.govunifi.it |

Role in Nucleic Acid and DNA-Based Process Investigations (e.g., DNA Replication)

This compound also plays a significant role in the study of nucleic acids and DNA-related processes. wikipedia.org Thiolated DNA, which has sulfur atoms at its ends, has a tendency to form dimers through disulfide bond formation, especially in the presence of oxygen. wikipedia.org This dimerization can interfere with subsequent experimental procedures, such as the immobilization of DNA on gold surfaces for biosensor applications. wikipedia.org

This compound is used as a "deprotecting" agent to reduce these disulfide bonds and prevent dimerization, ensuring the availability of the thiolated DNA for its intended use. wikipedia.org

In the context of DNA replication, studies have investigated how DNA polymerases, the enzymes responsible for replicating DNA, handle DNA templates containing various lesions or non-standard structures. nih.govnih.gov While there is no direct evidence from the provided search results of this compound being directly involved in the mechanics of DNA replication itself, its use in preparing and maintaining the integrity of modified DNA strands for such studies is crucial. For instance, it can be used to ensure that any observed effects are due to the specific DNA lesion being studied and not due to unintended disulfide bond formation.

Research Applications and Methodological Advancements Utilizing 2 Sulfanylbutane 1,4 Diol

Applications in Analytical Biochemistry and Sample Preparation

Protein Sample Preparation for Electrophoretic Analysis (e.g., SDS-PAGE)

In protein analysis, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. A critical step in sample preparation for SDS-PAGE is the denaturation of proteins, which involves breaking down their secondary, tertiary, and quaternary structures into linear polypeptide chains. This is typically achieved by heating the sample in a loading buffer containing a detergent (SDS) and a reducing agent.

The function of the reducing agent is to cleave disulfide bonds (-S-S-) that exist within or between polypeptide chains. The most commonly used reducing agents for this purpose are dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (BME). These reagents contain thiol (-SH) groups that reduce the disulfide bridges, ensuring that proteins are fully linearized for accurate separation by size.

Despite the relevance of the thiol group in this process, a thorough search of scientific literature and methodology databases did not yield any instances of 2-Sulfanylbutane-1,4-diol being used as a reducing agent for protein sample preparation in electrophoretic analysis.

Methodological Enhancements in Microbiological Specimen Processing (e.g., M. tuberculosis Detection)

The processing of microbiological specimens is crucial for accurate and rapid detection of pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. Methodologies often involve steps to liquefy viscous samples (such as sputum), concentrate the bacteria, and decontaminate the sample to inhibit the growth of other microorganisms.

While various chemical reagents are employed in these protocols, research literature does not indicate the use of this compound for methodological enhancements in the processing of M. tuberculosis or other microbiological specimens.

Chemical Conjugation and Functionalization in Nanomaterials Research

Antibody Modification for Site-Specific Nanoparticle Conjugation

The conjugation of antibodies to nanoparticles is a key strategy for creating targeted drug delivery systems, diagnostic probes, and imaging agents. Site-specific conjugation, which ensures a uniform orientation and preserves the antigen-binding capacity of the antibody, is highly desirable. This often involves the strategic use of the antibody's functional groups.

One common approach involves the reduction of the antibody's native interchain disulfide bonds to generate free thiol groups. These thiols can then react with functional groups on the nanoparticle surface, such as maleimides, to form a stable covalent bond. Alternatively, cysteines (which contain a thiol group) can be genetically engineered into specific sites on the antibody to control the point of conjugation.

Although thiol chemistry is central to this field, there is no documented use of this compound as a linker, reducing agent, or modifying agent for site-specific antibody-nanoparticle conjugation in the reviewed literature.

Applications in Gold Nanoparticle Synthesis and Stabilization

Gold nanoparticles (AuNPs) possess unique optical and electronic properties that make them valuable in various biomedical and technological applications. During their synthesis, stabilizing agents are essential to control particle growth and prevent aggregation.

Compounds containing thiol (-SH) groups are widely used as stabilizing agents for AuNPs due to the strong covalent bond that forms between gold and sulfur (Au-S). This robust interaction allows for the creation of a stable organic monolayer on the nanoparticle surface. This surface can be further functionalized by using thiolated molecules that carry other reactive groups. While the sulfanyl (B85325) group in this compound makes it a theoretical candidate for this application, no studies were found that specifically describe its use in the synthesis or stabilization of gold nanoparticles. Research in this area often cites the use of other diols, such as but-2-yne-1,4-diol, which can act as both a reducing and capping agent.

Development of Advanced Materials and Polymer Science

In polymer science, diols (compounds with two hydroxyl groups) are fundamental building blocks (monomers) for the synthesis of polyesters and polyurethanes. For example, 1,4-butanediol (B3395766) is a widely used industrial chemical for producing polymers like polybutylene terephthalate (B1205515) (PBT) and thermoplastic polyurethanes. wikipedia.org These materials have applications ranging from textiles and automotive parts to electronics. wikipedia.org

The incorporation of additional functional groups, such as a thiol, onto the monomer backbone could theoretically be used to create polymers with novel properties, such as the ability to form disulfide crosslinks or bind to metal surfaces. However, a review of the literature on advanced materials and polymer science did not reveal any studies on the use of this compound as a monomer or modifying agent in polymer synthesis.

Fabrication of Self-Assembled Monolayers (SAMs)

The unique molecular structure of this compound, featuring a thiol (-SH) group as a robust anchoring point and two hydroxyl (-OH) groups as functional terminals, makes it a promising candidate for the fabrication of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The spontaneous adsorption of organosulfur compounds onto these surfaces is a well-established method for creating highly ordered, functional two-dimensional structures. rsc.orgsigmaaldrich.com The fabrication process leverages the strong affinity between sulfur and gold, which results in the formation of a stable, semi-covalent bond. sigmaaldrich.com

The general procedure for forming SAMs involves the immersion of a clean gold substrate into a dilute solution of the thiol compound, typically in the millimolar range, dissolved in a solvent such as ethanol. sigmaaldrich.com While the initial formation of a monolayer can occur within seconds to minutes, achieving a well-ordered, crystalline-like structure often requires longer assembly times, ranging from 12 to 48 hours. sigmaaldrich.com This extended duration allows for the molecules to rearrange on the surface, minimizing defects and maximizing van der Waals interactions between the alkyl chains, which contributes to the stability and packing density of the monolayer. sigmaaldrich.com

For a molecule like this compound, the presence of the two hydroxyl groups at the terminus of the molecule would dictate the resulting surface properties of the SAM. These hydrophilic groups would render the surface wettable and could influence its interactions with polar molecules and biological systems. The orientation of the butane (B89635) chain and the accessibility of the hydroxyl groups would be critical factors in determining the final surface characteristics.

Below is a hypothetical data table illustrating the kind of characterization that would be performed on a SAM fabricated from this compound on a gold surface, based on standard techniques used for other alkanethiols.

| Characterization Technique | Parameter Measured | Expected Outcome for a this compound SAM |

|---|---|---|

| Contact Angle Goniometry | Water Contact Angle | Low contact angle (< 30°), indicating a hydrophilic surface due to the terminal hydroxyl groups. |

| Ellipsometry | Monolayer Thickness | A uniform thickness consistent with the molecular length of this compound, suggesting a densely packed monolayer. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Presence of S 2p, C 1s, O 1s, and Au 4f peaks. The S 2p peak would confirm the binding of sulfur to the gold surface. |

| Scanning Tunneling Microscopy (STM) | Surface Morphology and Molecular Packing | Ordered domains, although the presence of the hydroxyl groups might introduce some disorder compared to simple alkanethiols. |

Role in the Synthesis of Functional Polymeric Architectures

In the realm of polymer chemistry, this compound presents itself as a versatile monomer for the synthesis of functional polymeric architectures. Its bifunctional nature, possessing two hydroxyl groups, allows it to participate in step-growth polymerization reactions, such as polycondensation and polyesterification, with dicarboxylic acids or their derivatives. This would lead to the formation of linear polyesters with a pendant sulfanyl group at regular intervals along the polymer backbone.

The presence of the thiol group is of particular significance as it introduces a reactive site for post-polymerization modification. This functionality can be leveraged in various ways to create more complex and functional polymer architectures. For instance, the thiol groups can undergo thiol-ene "click" reactions, which are highly efficient and can be conducted under mild conditions. This would allow for the grafting of other molecules or polymer chains onto the polyester (B1180765) backbone, leading to the formation of comb or brush polymers.

Furthermore, the thiol groups can be oxidized to form disulfide bonds, which can act as cross-links between polymer chains. This cross-linking would result in the formation of a polymer network or hydrogel. The reversibility of the disulfide bond under reducing conditions imparts a "smart" or responsive character to the material, allowing it to be degraded or reconfigured in response to specific stimuli. This property is highly desirable in fields such as drug delivery and tissue engineering.

The following table outlines potential polymerization reactions involving this compound and the resulting polymeric architectures.

| Polymerization Reaction | Co-monomer/Reagent | Resulting Polymeric Architecture | Key Features and Potential Applications |

|---|---|---|---|

| Polycondensation | Adipic acid | Linear polyester with pendant thiol groups | Functional backbone for further modification; potential for biodegradable materials. |

| Thiol-ene "click" reaction (post-polymerization) | Allyl-terminated polyethylene (B3416737) glycol | Graft copolymer (polyester-g-PEG) | Amphiphilic properties; potential for self-assembly into micelles for drug delivery. |

| Oxidative cross-linking | Air oxidation or mild oxidizing agent | Cross-linked polyester network (hydrogel) | Stimuli-responsive material due to reversible disulfide bonds; potential for controlled release systems and tissue engineering scaffolds. |

Future Research Directions and Emerging Areas for 2 Sulfanylbutane 1,4 Diol

Development of Novel and Sustainable Synthetic Approaches

The pursuit of more efficient and environmentally benign methods for synthesizing 2-Sulfanylbutane-1,4-diol and related polyfunctional compounds is a key area of future research. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future endeavors will likely focus on the principles of green chemistry to streamline these syntheses.

Key research directions include:

Catalytic Routes: Exploring novel catalysts, including enzymatic and organometallic catalysts, to achieve higher yields and selectivities under milder reaction conditions. For instance, the development of catalysts for the direct and stereocontrolled synthesis of syn-2-ene-1,4-diols could provide a more efficient pathway to related structures. rsc.org

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical precursors. The synthesis of diols from accessible reagents like amines and diols through acceptorless dehydrogenative condensations is a promising sustainable approach. novapublishers.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring reactions like the dihydroxylation of alkenes using environmentally friendly oxidants. organic-chemistry.org

A comparative look at existing and potential synthetic strategies highlights the move towards sustainability:

| Aspect | Current Methods | Future Sustainable Approaches |

| Starting Materials | Often petroleum-derived | Bio-based and renewable feedstocks |

| Catalysts | May involve heavy metals or harsh acids/bases | Biocatalysts, organocatalysts, earth-abundant metal catalysts |

| Solvents | Often volatile organic compounds | Water, supercritical fluids, ionic liquids |

| Byproducts | Can be significant and hazardous | Minimized, non-toxic, or recyclable |

In-depth Mechanistic Investigations of Complex Biochemical Pathways

The dual functionality of this compound suggests its potential to interact with and modulate complex biochemical pathways. The thiol group, in particular, is a key player in cellular redox homeostasis and enzymatic reactions. nih.gov Future research will delve deeper into the mechanisms by which this compound and similar thiol-containing molecules influence biological systems.

Areas of focus will likely include:

Redox Modulation: Elucidating the precise mechanisms by which this compound participates in thiol-disulfide exchange reactions, which are crucial for protein folding and function. masterorganicchemistry.comwikipedia.org Understanding its role in maintaining the cellular redox state could have implications for diseases associated with oxidative stress, such as Parkinson's disease. science.gov

Enzyme Inhibition/Activation: Investigating the compound's potential to act as an inhibitor or activator of specific enzymes. For example, its structural similarity to dithiothreitol (B142953) (DTT), a known reducing agent for disulfide bonds in proteins, suggests it could have similar effects on enzyme activity. chemsynlab.comwikipedia.org

Metabolic Fate: Tracing the metabolic pathways of this compound within cells to understand its biotransformation and potential downstream effects. This could involve identifying the enzymes responsible for its metabolism and the resulting metabolites. nih.gov

Exploration of New Applications in Biosensing and Bioimaging Technologies

The reactive thiol group of this compound makes it an attractive candidate for the development of novel biosensors and bioimaging agents. Thiols are known to play a critical role in various physiological and pathological processes, making their detection and visualization highly valuable for diagnostics and research. nih.gov

Future applications in this area could involve:

Fluorescent Probes: Designing fluorescent probes based on the this compound scaffold for the selective detection of biologically important thiols like glutathione (B108866), cysteine, and homocysteine. researchgate.netnih.gov Such probes could enable real-time imaging of thiol levels in living cells and tissues.

Nanoparticle Functionalization: Utilizing this compound to functionalize nanoparticles for targeted drug delivery and diagnostic applications. The thiol group can facilitate the attachment of biomolecules, such as antibodies, to the nanoparticle surface. researchgate.net

Colorimetric Sensors: Developing simple and cost-effective colorimetric sensors for the detection of various analytes, where the interaction of this compound with the target molecule leads to a visible color change. Polydiacetylene-based sensors are a promising platform for this approach. frontiersin.org

Design of Next-Generation Reducing Agents and Chemical Tools

Building on the known reducing capabilities of similar dithiol compounds like DTT, future research will aim to design and synthesize next-generation reducing agents based on the this compound structure. bch.ro These new reagents could offer improved stability, selectivity, and efficacy for a variety of applications in biochemistry and organic synthesis.

Key design considerations will include:

Enhanced Reducing Power: Modifying the structure of this compound to fine-tune its redox potential and create more potent reducing agents. The synthesis and evaluation of various dithiols have provided insights into the structure-activity relationships that govern their reducing strength. acs.org

Improved Stability and Specificity: Developing derivatives with increased stability under various reaction conditions and greater specificity towards particular disulfide bonds in complex biological molecules like proteins. wisc.edu

Novel Chemical Tools: Creating bifunctional molecules that combine the reducing properties of the thiol group with other functionalities, such as fluorescent tags or cross-linking agents, to create versatile tools for studying protein structure and function. mdpi.com

The exploration of compounds like this compound and its derivatives promises to yield a new generation of chemical tools with broad applications. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Sulfanylbutane-1,4-diol, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis often involves condensation reactions, such as the cyclodehydration of cis-2-butene-1,4-diol with active methylene compounds, yielding 2-vinyl-2,3-dihydrofurans. Reaction parameters like temperature (optimized between 60–80°C), solvent polarity, and catalyst choice (e.g., acid catalysts) critically affect regioselectivity and yield . For Heck-Matsuda reactions, flow reactors may replace batch methods to enhance reaction kinetics and reduce Pd nanoparticle formation .

Q. How can spectroscopic and computational methods elucidate the structural and electronic properties of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, identifies hydroxyl and sulfhydryl group positions. Density functional theory (DFT) calculations predict cis/trans isomer stability and electronic effects of the sulfhydryl group. Gas chromatography-mass spectrometry (GC-MS) aids in purity assessment, as demonstrated in phytochemical studies of structurally similar diols .

Q. What are the primary research applications of this compound in polymer science and organic synthesis?

- Methodological Answer : As a chain extender in polyurethanes, its rigid molecular structure enhances mechanical properties by optimizing hydrogen bonding with isocyanates (e.g., MDI). In organic synthesis, it serves as a precursor for heterocycles (e.g., dihydrofurans) and participates in Grubbs’ cross-metathesis to synthesize natural product analogs .

Advanced Research Questions

Q. How does stereochemical configuration (cis/trans) of this compound influence its reactivity in organometallic reactions?

- Methodological Answer : Cis isomers exhibit higher reactivity in cross-metathesis due to favorable orbital overlap, whereas trans isomers may sterically hinder catalytic sites. Kinetic studies using time-resolved IR spectroscopy and Pd-ligand interaction assays (e.g., XPS) can quantify stereochemical effects on reaction pathways .

Q. How can researchers resolve contradictions in polymer mechanical data when substituting this compound for other glycols?

- Methodological Answer : Conflicting data on tensile strength and elasticity arise from differences in hydrogen-bonding networks. Small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) quantify domain spacing and crosslink density. Comparative studies with DPG and DEG reveal that methyl side groups in competing glycols disrupt molecular fitting .

Q. What experimental challenges arise in optimizing continuous-flow Heck-Matsuda reactions with this compound?

- Methodological Answer : Challenges include Pd catalyst deactivation via nanoparticle aggregation and solvent compatibility. Flow reactors with immobilized Pd catalysts (e.g., silica-supported Pd) improve stability. Process parameters (residence time, pressure) must balance conversion (>90%) and selectivity (<5% side products), validated via HPLC and ICP-OES .

Q. What enzymatic interactions are observed between this compound and fungal cellulases, and how can these inform biocatalytic applications?

- Methodological Answer : Fungal β-glucosidases catalyze transglycosylation with 1,4-diols as acceptors, forming glycosidic bonds. Assays using UV-Vis spectroscopy (e.g., p-nitrophenyl glucoside hydrolysis) and Michaelis-Menten kinetics quantify activity. Mutagenesis studies identify active-site residues critical for diol binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.